molecular formula C10H9N3O4 B3318952 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041580-80-6

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B3318952
CAS RN: 1041580-80-6
M. Wt: 235.2 g/mol
InChI Key: IXRBKGYVQCKXTO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is composed of two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms allows for various substitutions on the oxadiazole ring, which can lead to differences in properties due to variations in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. For example, 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of an excess of methyl iodide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles have been found to be solid at room temperature .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3,4-oxadiazole structure have been studied for their potential anticancer properties . They could potentially be used in the development of new anticancer drugs.

Vasodilator Properties

1,3,4-Oxadiazoles have been researched for their vasodilator properties . This could make them useful in treating conditions related to blood vessels, such as hypertension.

Anticonvulsant Activity

These compounds have shown anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antidiabetic Properties

Research has indicated that 1,3,4-oxadiazoles may have antidiabetic properties . This could make them valuable in the development of new treatments for diabetes.

Anti-Inflammatory and Antipyretic Properties

1,3,4-Oxadiazoles have demonstrated anti-inflammatory and antipyretic (fever-reducing) properties . This could make them useful in treating conditions such as arthritis and fever.

Antitubercular Activity

These compounds have shown potential in the treatment of tuberculosis . Further research could lead to the development of new antitubercular drugs.

Central Nervous System Depressant Properties

1,3,4-Oxadiazoles have been studied for their central nervous system depressant properties . They could potentially be used in the treatment of conditions such as anxiety and insomnia.

Antiemetic Properties

These compounds have demonstrated antiemetic (preventing vomiting) properties . This could make them useful in treating conditions such as motion sickness and the side effects of chemotherapy.

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can vary depending on the specific compound. Some general hazard statements associated with these compounds include harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

1,2,4-Oxadiazoles continue to be an area of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications in medicine and agriculture .

properties

IUPAC Name

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-6-11-8(17-12-6)5-13-4-7(10(15)16)2-3-9(13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBKGYVQCKXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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